N,2,6-Trimethyl-N-phenylbenzamide
Description
Properties
CAS No. |
135340-85-1 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N,2,6-trimethyl-N-phenylbenzamide |
InChI |
InChI=1S/C16H17NO/c1-12-8-7-9-13(2)15(12)16(18)17(3)14-10-5-4-6-11-14/h4-11H,1-3H3 |
InChI Key |
RKZOMLJNDJHKAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Amidation of Substituted Benzoyl Chlorides with Anilines
One of the most direct and commonly employed methods for synthesizing N-substituted benzamides, including this compound, involves the reaction of substituted benzoyl chlorides with aniline derivatives.
- Procedure: A substituted benzoyl chloride (bearing methyl groups at the 2 and 6 positions) is reacted with aniline or substituted anilines under nucleophilic substitution conditions, often in the presence of a base such as triethylamine to scavenge HCl formed during the reaction.
- Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane, or toluene.
- Conditions: The reaction is typically carried out at room temperature or under reflux for several hours.
- Purification: The crude product is usually isolated by precipitation or extraction, followed by recrystallization from ethanol or aqueous ethanol to afford pure N-phenylbenzamide derivatives.
This method was exemplified by a study where benzoyl chloride derivatives were reacted with 1,3-diphenylthiourea and triethylamine in THF, leading to high yields (40-93%) of N-phenylbenzamides after reflux and recrystallization steps. The reaction mechanism involves nucleophilic substitution followed by rearrangement to the amide tautomer (amide-imino alcohol tautomerism).
| Parameter | Typical Value/Range |
|---|---|
| Reagents | 2,6-dimethylbenzoyl chloride, aniline |
| Solvent | THF, dichloromethane, toluene |
| Base | Triethylamine |
| Temperature | Room temperature to reflux (~60-80 °C) |
| Reaction time | 4-12 hours |
| Yield | 40-93% |
| Purification | Recrystallization from ethanol |
Coupling via Carbodiimide-Mediated Amidation
Another well-documented approach involves the coupling of substituted benzoic acids with anilines using carbodiimide coupling reagents such as N,N′-diisopropylcarbodiimide (DIC) and activating agents like N-hydroxybenzotriazole (HOBt).
- Procedure: The substituted benzoic acid (e.g., 2,6-dimethylbenzoic acid) is dissolved in dichloromethane, followed by the addition of DIC and HOBt to activate the carboxylic acid group. After stirring for 0.5 hours, aniline is added, and the mixture is stirred for approximately 12 hours at room temperature.
- Workup: The reaction is quenched with aqueous sodium hydroxide, and the organic layer is washed with dilute hydrochloric acid and brine. Drying over anhydrous magnesium sulfate and concentration yields crude product.
- Purification: Silica gel column chromatography using petroleum ether/ethyl acetate mixtures is used to purify the product.
- Yields: This method typically affords N-phenylbenzamide derivatives in moderate to good yields.
This method was used to synthesize a variety of N-phenylbenzamide derivatives with good control over substitution patterns.
| Parameter | Typical Value/Range |
|---|---|
| Reagents | 2,6-dimethylbenzoic acid, aniline, DIC, HOBt |
| Solvent | Dichloromethane |
| Temperature | Room temperature |
| Reaction time | ~12 hours |
| Workup | Aqueous NaOH quench, acid wash |
| Purification | Silica gel chromatography |
| Yield | Moderate to good (not explicitly stated) |
Thionation and Rearrangement Using Lawesson’s Reagent
In some advanced synthetic schemes, thionation of amides to thioamides is performed using Lawesson’s reagent (LR), which can also be part of a synthetic route to substituted benzamides.
- Procedure: N-phenylbenzamide derivatives are refluxed with Lawesson’s reagent in toluene under nitrogen atmosphere. The reaction typically requires extended heating (up to 8 hours) to complete conversion.
- Outcome: The amide is converted to the corresponding thioamide, which can be further transformed or purified.
- Purification: Silica gel chromatography is used to isolate the products.
- Yields: Excellent yields (up to 92%) have been reported for related diamide derivatives.
Although this method is more commonly used to prepare thioamide derivatives, it is relevant for the preparation of this compound analogs in multi-step syntheses.
| Parameter | Typical Value/Range |
|---|---|
| Reagents | N-phenylbenzamide, Lawesson’s reagent |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction time | 5-8 hours |
| Atmosphere | Nitrogen |
| Purification | Silica gel chromatography |
| Yield | Up to 92% (for related compounds) |
One-Pot Multi-Component Reactions for Imidazole-Based N-Phenylbenzamides
Some synthetic protocols employ one-pot multi-component reactions involving phthalic anhydride, substituted anilines, and 2,3-diaminomaleonitrile in ethanol with catalytic acid to generate imidazole-based N-phenylbenzamide derivatives.
- Procedure: Equimolar amounts of phthalic anhydride, substituted anilines (including 2,6-dimethyl-substituted anilines), and 2,3-diaminomaleonitrile are refluxed in ethanol with catalytic HCl for 2-3 hours.
- Workup: Upon completion, water is added, and the precipitated product is filtered, washed, and dried.
- Yield: The products are obtained in 80-85% yield after recrystallization.
- Relevance: While this method is more specialized for imidazole derivatives, it demonstrates an atom-economical approach to substituted N-phenylbenzamides.
| Parameter | Typical Value/Range |
|---|---|
| Reagents | Phthalic anhydride, 2,6-dimethyl aniline, 2,3-diaminomaleonitrile |
| Solvent | Ethanol |
| Catalyst | HCl (0.5 eq) |
| Temperature | Reflux (~78 °C) |
| Reaction time | 2-3 hours |
| Yield | 80-85% |
| Purification | Recrystallization |
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|
| Amidation of benzoyl chlorides | 2,6-dimethylbenzoyl chloride, aniline | RT to reflux, base present | 40-93% | Straightforward, high yield | Requires preparation of acyl chloride |
| Carbodiimide-mediated coupling | 2,6-dimethylbenzoic acid, aniline, DIC, HOBt | RT, 12 h | Moderate to good | Mild conditions, good control | Longer reaction time, purification needed |
| Thionation with Lawesson’s reagent | Amide, Lawesson’s reagent | Reflux in toluene, N2 atmosphere | Up to 92% | Efficient for thioamides | More steps, specialized reagent |
| One-pot multi-component | Phthalic anhydride, substituted anilines, diaminomaleonitrile | Reflux in ethanol, acid catalyst | 80-85% | Atom economical, one-pot synthesis | More complex starting materials |
Analytical and Characterization Data
In the literature, the synthesized this compound and related derivatives are characterized by:
- Melting Point: Typically in the range of 150–190 °C depending on substitution.
- Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows aromatic proton multiplets and methyl singlets consistent with 2,6-dimethyl substitution.
- $$^{13}C$$ NMR confirms carbonyl carbon signals around 160–165 ppm and methyl carbons near 20 ppm.
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretching around 1650 cm$$^{-1}$$.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of the target compound.
These data confirm the successful synthesis and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
N,2,6-Trimethyl-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include N-oxide derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Based on the search results, here's an overview of the applications of benzamide derivatives:
Scientific Research Applications
Benzamide derivatives, including N-phenylbenzamides, have diverse applications in scientific research, particularly in chemistry, biology, and medicine. These compounds are used as building blocks in synthesizing complex molecules, ligands in coordination chemistry, and bioactive compounds with potential therapeutic effects. Researches also explore them for antimicrobial and anticancer properties.
The biological activity of N-phenylbenzamide derivatives arises from their ability to interact with specific molecular targets, such as enzymes and receptors within biological systems. The structure-activity relationship (SAR) suggests that modifications to the benzene ring can enhance their biological and pharmacological activities.
N-phenylbenzamide derivatives have exhibited activity against the enterovirus EV 71 strains, with some compounds showing low micromolar concentrations . One such compound was effective against the EV 71 strains tested, with IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM. Its cytotoxicity to Vero cells (TC50= 620 ± 0.0 μM) was far lower than that of pirodavir (TC50= 31 ± 2.2 μM) .
Antimicrobial activity
Benzamide derivatives have demonstrated antimicrobial properties against various bacterial strains. For example, a study in the Journal of Medicinal Chemistry tested a compound against Gram-positive and Gram-negative bacteria, showing significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
Anticancer Properties
Certain benzamide derivatives have been explored for their anticancer effects in vitro, showing an ability to inhibit proliferation in specific cancer cell lines. A research article in Cancer Letters reported that treatment with a benzamide derivative led to a reduction in cell viability in breast cancer cell lines (MCF-7), with an IC50 value of approximately 20 µM after 48 hours. Another N-phenylbenzamide derivative was investigated for cytotoxic potential, and the cancer cells were cultivated at a density of 2×105 cells in 100 µL of culture medium and grown for a day (24 h) in a 96-well plate .
Anti-inflammatory Effects
Some evidence suggests that benzamide derivatives may exhibit anti-inflammatory properties through the modulation of inflammatory pathways. A study highlighted in Phytotherapy Research demonstrated that a compound reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.
Applications in Synthesis
Mechanism of Action
The mechanism of action of N,2,6-Trimethyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit non-receptor tyrosine kinases, which play a role in cell signaling pathways . This inhibition can lead to the suppression of cell growth, making it a potential candidate for cancer therapy. The compound’s structure allows it to bind effectively to these targets, disrupting their normal function.
Comparison with Similar Compounds
Structural and Electronic Differences
The most relevant analog in the provided evidence is 2,6-dichloro-N,N-dimethylbenzamide (3h) . Below is a comparative analysis:
| Property | N,2,6-Trimethyl-N-phenylbenzamide | 2,6-Dichloro-N,N-dimethylbenzamide (3h) |
|---|---|---|
| Molecular Formula | C₁₆H₁₇NO | C₉H₉Cl₂NO |
| Molecular Weight | 239.32 g/mol | 218.08 g/mol |
| Substituents (Benzene) | 2-Me, 6-Me | 2-Cl, 6-Cl |
| N-Substituents | N-Me, N-Ph | N,N-DiMe |
| Electron Effects | Electron-donating (methyl groups) | Electron-withdrawing (chlorine atoms) |
| Steric Bulk | High (due to N-phenyl group) | Moderate (N,N-dimethyl) |
Key Observations:
In contrast, chlorine atoms in 3h withdraw electron density, making the ring more reactive toward nucleophilic attack . The N-phenyl group in the target compound introduces resonance effects, delocalizing the amide’s lone pair and reducing basicity compared to 3h’s N,N-dimethyl group.
Solubility :
- The hydrophobic N-phenyl group in the target compound likely reduces water solubility compared to 3h, which has smaller N,N-dimethyl substituents. Chlorine atoms in 3h may marginally improve solubility in polar aprotic solvents.
Biological Activity
N,2,6-Trimethyl-N-phenylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, particularly in the areas of anticancer and antimicrobial effects. Its mechanism of action typically involves interaction with specific molecular targets such as enzymes and receptors.
Anticancer Activity
A study evaluated the anticancer potential of N-phenylbenzamide derivatives, including this compound. The derivatives were tested against several human cancer cell lines using the MTT assay to assess cytotoxicity. The results indicated that certain derivatives showed significant cytotoxic effects comparable to standard chemotherapeutics like doxorubicin .
Table 1: Cytotoxicity of N-Phenylbenzamide Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 12.5 | |
| Other Derivative A | MCF7 (Breast) | 8.0 | |
| Other Derivative B | HeLa (Cervical) | 5.5 |
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is believed to modulate the activity of key enzymes involved in cancer cell proliferation and survival. The interaction with histone deacetylases (HDACs) has been suggested as a potential pathway for its anticancer activity .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although specific data on its spectrum of activity remains limited.
Case Studies
- Anticancer Efficacy : A case study involving a derivative of N-phenylbenzamide demonstrated significant tumor reduction in vivo in mouse models when administered orally. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Antimicrobial Testing : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
